Hexapeptide-10 Acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

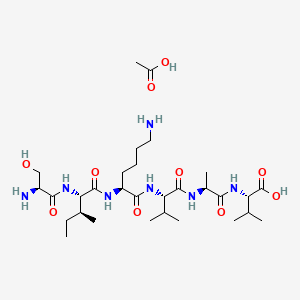

2D Structure

Properties

Molecular Formula |

C30H57N7O10 |

|---|---|

Molecular Weight |

675.8 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C28H53N7O8.C2H4O2/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43;1-2(3)4/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43);1H3,(H,3,4)/t16-,17-,18-,19-,20-,21-,22-;/m0./s1 |

InChI Key |

FIFWXXZWRVLXSE-NRKABSNUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N.CC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N.CC(=O)O |

Origin of Product |

United States |

Synthesis and Characterization Methodologies for Hexapeptide 10 Acetate

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Hexapeptide-10 Acetate (B1210297). This technique separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For peptides, reversed-phase HPLC (RP-HPLC) is the most common modality, where a nonpolar stationary phase is used with a polar mobile phase. The purity of the peptide is determined by integrating the area of the peak corresponding to Hexapeptide-10 Acetate and comparing it to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound. By ionizing the peptide and measuring the mass-to-charge ratio of the resulting ions, MS provides a precise determination of the molecular mass. This data is then compared to the theoretical molecular weight calculated from the peptide's amino acid sequence and the presence of the acetate counter-ion, thereby verifying the identity of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to elucidate the structural integrity of this compound. Techniques such as proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the peptide, confirming the correct sequence and stereochemistry of the amino acid residues.

Elemental Analysis for Stoichiometry Verification

Elemental analysis is a crucial method for confirming the empirical formula and verifying the stoichiometry of this compound. This technique determines the percentage by mass of each element (carbon, hydrogen, nitrogen, and oxygen) present in the purified peptide. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula of the compound. This comparison is vital for ensuring the correct ratio of elements and for assessing the net peptide content, which can be affected by the presence of counter-ions and residual water. innovagen.com

Below is a table presenting the theoretical elemental composition for the free base form of Hexapeptide-10.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 28 | 336.308 | 54.62 |

| Hydrogen | H | 1.008 | 53 | 53.424 | 8.68 |

| Nitrogen | N | 14.007 | 7 | 98.049 | 15.92 |

| Oxygen | O | 15.999 | 8 | 127.992 | 20.79 |

| Total | 615.773 | 100.00 |

Theoretical data sourced from MedKoo Biosciences. researchgate.net

A comparison of the experimental elemental analysis data with these theoretical values would serve to verify the stoichiometry of the synthesized Hexapeptide-10. Discrepancies between the theoretical and experimental values can indicate the presence of impurities, residual solvents, or variations in the salt content, highlighting the importance of this technique in the quality control of synthetic peptides.

Molecular Mechanisms of Action of Hexapeptide 10 Acetate

Interactions with Extracellular Matrix (ECM) Components and Cell Adhesion Molecules

Hexapeptide-10 Acetate (B1210297), also known under the trade name Serilesine, primarily exerts its effects by enhancing the synthesis of key structural proteins and promoting the formation of adhesive structures essential for skin integrity. tree-med.comci.guideulprospector.com Its mechanism is rooted in mimicking a sequence of laminin (B1169045), a foundational protein of the basement membrane. ci.guidedirectaimmedia.com

Binding to Integrin Receptors (α3, α6, β1)

Scientific literature indicates that Hexapeptide-10's primary interaction with the integrin system is through the upregulation of integrin synthesis rather than direct binding. Specifically, it has been shown to increase the synthesis of α6-integrin. ci.guidemedkoo.comcreative-peptides.comtargetmol.comspecialchem.com The α6-integrin subunit, often paired with the β1 or β4 subunit, is a crucial receptor for laminins. By boosting the available α6-integrin, Hexapeptide-10 enhances the cell's capacity to bind to Laminin-5. ci.guidespecialchem.com

Furthermore, the peptide's function is intrinsically linked to the Laminin-5 and integrin α3β1 complex. This complex is not only vital for cell adhesion but also for regulating cell growth through distinct signaling pathways. molbiolcell.org Therefore, Hexapeptide-10 facilitates the interaction between the epidermis and dermis by providing the necessary molecular components for these connections.

Promotion of Laminin-5 Synthesis and Expression

A primary and well-documented function of Hexapeptide-10 is its ability to significantly stimulate the synthesis of Laminin-5. tree-med.comci.guideulprospector.comspecialchem.com Laminin-5 is a key protein that forms anchoring filaments, which are essential for the adhesion of epidermal keratinocytes to the underlying basement membrane. tree-med.com In vitro studies have demonstrated that Hexapeptide-10 promotes a double-cellular activity on both keratinocytes and fibroblasts. usvpeptides.com This stimulation leads to a quantifiable increase in Laminin-5 production, which in turn strengthens the cohesion of the dermo-epidermal junction. tree-med.comci.guide Research has shown it can boost fibroblast activity by as much as 75%, directly contributing to this increased synthesis. qualitide.com

Enhancement of Hemidesmosome Formation

The increased synthesis of both Laminin-5 and α6-integrin directly contributes to the enhanced formation of hemidesmosomes. tree-med.comci.guidespecialchem.comzhenyibio.com Hemidesmosomes are specialized cell junctions that firmly anchor the basal keratinocytes of the epidermis to the basement membrane. tree-med.com By promoting the availability of the core components of these structures—Laminin-5 acting as the ligand and α6-integrin (as part of the α6β4 integrin receptor) as the cell surface anchor—Hexapeptide-10 reinforces the structural integrity of the dermo-epidermal junction. tree-med.comci.guide This improved anchoring system helps to restore skin compactness and firmness. ulprospector.com

Table 1: Effect of Hexapeptide-10 on ECM and Adhesion Protein Synthesis

| Protein/Structure | Effect | Quantitative Impact |

|---|---|---|

| Laminin-5 | Increased Synthesis | Promotes fibroblast activity by 75% qualitide.com |

| α6-Integrin | Increased Synthesis | Data not specified |

| Hemidesmosomes | Enhanced Formation | Data not specified |

| Keratinocytes | Increased Proliferation | 38% increase qualitide.com |

| Collagen | Promotes Regeneration | Data not specified |

Modulation of Glycosaminoglycans (GAGs) and Proteoglycans (PGs) Synthesis

Based on the reviewed scientific literature, there is no specific data available regarding the direct modulation of Glycosaminoglycans (GAGs) and Proteoglycans (PGs) synthesis by Hexapeptide-10. While GAGs are essential for skin hydration and structure, and other peptides have been shown to influence their synthesis, the specific action of Hexapeptide-10 on these molecules has not been detailed in the available research. usvpeptides.comnih.gov

Regulation of Collagen Type I and Fibronectin Production

In contrast, there is insufficient specific data in the reviewed literature to confirm a direct regulatory role of Hexapeptide-10 on fibronectin production.

Cellular Signaling Pathway Modulation

The molecular mechanisms of Hexapeptide-10 are tied to the cellular signaling pathways activated by the components it helps to synthesize. As Hexapeptide-10 promotes the production of Laminin-5, it is directly implicated in the signaling cascades that Laminin-5 initiates upon binding to its integrin receptors. molbiolcell.orgnumberanalytics.com

Research has shown that the interaction between Laminin-5 and the α3β1 integrin receptor is a key regulator of epithelial cell proliferation. molbiolcell.org This regulation occurs through a specific signaling pathway involving the mitogen-activated protein kinase (MAPK) . molbiolcell.org The binding of Laminin-5 to the integrin triggers this pathway, which in turn influences cell growth and division. molbiolcell.org By increasing the synthesis of Laminin-5, Hexapeptide-10 effectively activates this pro-proliferative and structural signaling cascade, contributing to tissue regeneration and the maintenance of a healthy epithelial layer. tree-med.commolbiolcell.org

Table 2: Key Cellular Receptors and Ligands in Hexapeptide-10's Mechanism of Action

| Molecule | Type | Role in Hexapeptide-10's Action |

|---|---|---|

| Hexapeptide-10 | Synthetic Peptide | Mimics laminin adhesion sequence to stimulate synthesis of ECM components. ci.guide |

| Laminin-5 | ECM Protein (Ligand) | Synthesis is promoted by Hexapeptide-10; anchors keratinocytes to the basement membrane. tree-med.comci.guide |

| Integrin α6β1/α3β1 | Transmembrane Receptors | Synthesis of α6 subunit is increased; serves as a receptor for Laminin-5, mediating adhesion and signaling. ci.guidemolbiolcell.org |

| Hemidesmosome | Adhesion Complex | Formation is enhanced by the increased availability of Laminin-5 and α6-integrin. tree-med.comci.guide |

Activation of ERK 1/2 Signaling Pathway

While direct studies explicitly detailing the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK 1/2) signaling pathway by Hexapeptide-10 Acetate are not extensively available in current scientific literature, the broader context of peptide-mediated cell signaling suggests its potential involvement. The ERK 1/2 pathway is a critical regulator of cell proliferation, differentiation, and survival. It is known that other peptides, particularly those that bind to integrin receptors as Hexapeptide-10 does, can initiate this cascade. For instance, adhesion to laminin-5, which Hexapeptide-10 helps to synthesize, has been shown to activate ERK. nih.gov Therefore, it is plausible that this compound may indirectly contribute to ERK 1/2 activation, thereby playing a role in the stimulation of keratinocyte and fibroblast proliferation. However, further specific research is required to fully elucidate this direct signaling mechanism.

Role in Protein Kinase C Activation (as a Signal Peptide)

Hexapeptide-10 is classified as a signal peptide, a category of peptides that can influence cellular functions by activating specific signaling cascades. nih.gov Signal peptides can act as growth factors by activating Protein Kinase C (PKC), a family of enzymes crucial for controlling various cellular processes, including cell growth and migration. nih.gov The activation of PKC can, in turn, influence downstream pathways. While the general classification of Hexapeptide-10 as a signal peptide suggests a potential role in PKC activation, direct experimental evidence specifically demonstrating this interaction for this compound is not yet prominent in published research.

Influence on Growth Factor Secretion (EGF, VEGF, TGF-β, FGF)

The influence of this compound on the secretion of key growth factors such as Epidermal Growth Factor (EGF), Vascular Endothelial Growth Factor (VEGF), Transforming Growth Factor-beta (TGF-β), and Fibroblast Growth Factor (FGF) is an area requiring more targeted investigation. However, some evidence suggests that certain hexapeptides can modulate the expression of growth factors. For example, Hexapeptide-9 has been shown to upregulate the expression of TGF-β, a potent stimulator of collagen synthesis. creative-peptides.com Given that Hexapeptide-10 stimulates fibroblast activity and collagen production, it is conceivable that it may also influence the local growth factor milieu, potentially including TGF-β. The precise impact on EGF, VEGF, and FGF secretion by keratinocytes and fibroblasts following treatment with this compound remains to be fully characterized.

Regulation of Cellular Processes

This compound directly impacts the behavior of key skin cells, leading to visible improvements in skin structure and function. Its primary effects are seen in the proliferation and activity of keratinocytes and fibroblasts, as well as in the maintenance of the dermo-epidermal junction.

Promotion of Keratinocyte Proliferation and Migration

Hexapeptide-10 has been demonstrated to significantly promote the proliferation of keratinocytes, the primary cells of the epidermis. In vitro studies have shown that it can boost keratinocyte proliferation by as much as 38%. nih.gov This enhanced proliferation is crucial for maintaining a healthy epidermal barrier and for the process of re-epithelialization during wound healing. By stimulating keratinocyte growth, Hexapeptide-10 contributes to a denser and more robust epidermis.

Stimulation of Fibroblast Proliferation and Activity

The peptide exerts a profound effect on dermal fibroblasts, the cells responsible for synthesizing the extracellular matrix components that provide skin with its structure and elasticity. Research indicates that Hexapeptide-10 can increase fibroblast proliferation by a remarkable 75%. nih.gov Beyond proliferation, it also stimulates the activity of these cells, leading to increased production of essential proteins.

Impact of Hexapeptide-10 on Cellular Proliferation

| Cell Type | Reported Increase in Proliferation | Reference |

|---|---|---|

| Keratinocytes | 38% | nih.gov |

| Fibroblasts | 75% | nih.gov |

Impact on Dermo-Epidermal Junction (DEJ) Integrity and Remodeling

One of the most significant and well-documented effects of Hexapeptide-10 is its ability to strengthen the dermo-epidermal junction. nih.govresearchgate.net The integrity of the DEJ is compromised during the aging process, leading to a loss of skin firmness and elasticity. nih.gov Hexapeptide-10 counteracts this by mimicking an adhesion sequence of laminin, a critical protein for DEJ structure. nih.gov

This mimetic activity leads to several key outcomes:

Increased Laminin-5 Synthesis: Hexapeptide-10 stimulates fibroblasts to increase their production of laminin-5, a crucial component of the anchoring filaments in the basement membrane. nih.gov In vitro studies have quantified this increase at 75%.

Increased α6-Integrin Synthesis: The peptide also boosts the synthesis of α6-integrin, a transmembrane receptor on keratinocytes that binds to laminin-5, forming a critical link between the cell and the basement membrane. nih.govnih.govresearchgate.netmdpi.comnih.gov

Enhanced Hemidesmosome Formation: By increasing the availability of both laminin-5 and α6-integrin, Hexapeptide-10 promotes the formation of hemidesmosomes, the protein complexes that anchor keratinocytes to the underlying dermis. nih.gov

This comprehensive action on the DEJ results in a redensifying and restructuring effect on the skin, improving its compactness and firmness. nih.gov

Hexapeptide-10's Role in DEJ Protein Synthesis

| Protein/Structure | Effect | Reference |

|---|---|---|

| Laminin-5 | 75% increase in synthesis by fibroblasts | |

| α6-Integrin | Increased synthesis | nih.govnih.govresearchgate.netmdpi.comnih.gov |

| Hemidesmosomes | Promotes formation | nih.gov |

Modulation of Matrix Metalloproteinases (MMPs) Activity

Hexapeptide-10, a synthetic peptide with the amino acid sequence Ser-Ile-Lys-Val-Ala-Val (SIKVAV), has been shown to influence the activity of matrix metalloproteinases (MMPs). made-in-china.comci.guide MMPs are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). nih.gov Under normal physiological conditions, their activity is involved in processes like cell proliferation, migration, and angiogenesis. nih.gov

Research indicates that laminin fragments which contain the SIKVAV sequence, corresponding to Hexapeptide-10, may be involved in the significant induction of metalloproteinases, particularly in the context of chronic inflammatory lesions. made-in-china.com Studies on monocyte cell cultures have demonstrated that Hexapeptide-10 induced the synthesis of specific MMPs, namely interstitial collagenase (MMP-1) and gelatinase B (MMP-9). made-in-china.com This suggests a role for Hexapeptide-10 in inflammatory responses at sites of wound healing through the modulation of MMP activity. made-in-china.com

In contrast, other research on different hexapeptides, such as Hexapeptide-11, has also shown an induction of the activity of extracellular MMPs. nih.govnih.gov This indicates that the modulation of MMPs may be a broader characteristic of certain hexapeptides. The controlled degradation and remodeling of the ECM by MMPs are vital for tissue homeostasis, and their dysregulation is implicated in various pathological states. nih.gov For instance, MMP-10 is highly expressed in keratinocytes at the wound edge and is involved in the processing of bioactive proteins that regulate cell adhesion, migration, and proliferation. nih.gov

Potential in Proteostasis Network Modulation (General Hexapeptide Research)

The proteostasis network (PN) is an integrated biological system responsible for maintaining the health and functionality of the proteome—the complete set of proteins within a cell. nih.gov This network oversees protein synthesis, folding, and degradation, ensuring that proteins are correctly conformed and that misfolded or damaged proteins are cleared to prevent toxic accumulation. youtube.com Research into small peptides has revealed their potential as modulators of this critical network. nih.govnih.gov

Studies on the synthetic hexapeptide, Hexapeptide-11 (Phe-Val-Ala-Pro-Phe-Pro), have demonstrated its role as a novel modulator of the proteostasis network in human fibroblasts. nih.govnih.gov Exposure of fibroblasts to Hexapeptide-11 was found to activate multiple arms of the proteostasis network, including the proteasome, autophagy, chaperone proteins, and antioxidant responses, without showing significant toxicity. nih.govnih.gov This suggests that certain hexapeptides can enhance the cell's capacity to handle proteotoxic stress and maintain protein quality control. nih.gov

Table 1: Effects of Hexapeptide-11 on Proteostasis Network Components in Human Fibroblasts

| Proteostasis Component | Observed Effect | Gene/Protein Markers | Source |

| Proteasome System | Activation of gene expression and increased peptidase activities. | α7, β1, β2, β5, rpn6, rpn11 | nih.govresearchgate.net |

| Autophagy-Lysosome System | Activation of genes related to functionality. | becn1, sqstm1, hdac6, ctsl, ctsd | researchgate.net |

| Chaperone Network | Induction of chaperone gene expression. | hsf1, hsp27, hsp70, hsp90, clu | researchgate.net |

| Antioxidant Response | Activation of antioxidant response genes and increased Nrf2 nuclear accumulation. | nrf2, keap1, nqo1, txnrd1 | nih.govresearchgate.net |

The ubiquitin-proteasome system (UPS) and the autophagy-lysosome system (ALS) are the two major pathways for protein degradation in eukaryotic cells. nih.gov The UPS typically degrades short-lived regulatory proteins, while autophagy is responsible for clearing long-lived proteins, protein aggregates, and damaged organelles. researchgate.netoxiproteomics.fr These two systems are functionally coupled; for instance, inhibition of the proteasome can lead to the activation of autophagy as a compensatory mechanism. nih.gov

Molecular chaperones are proteins that assist in the correct folding of other proteins, preventing their aggregation and aiding in their refolding if they become denatured. nih.gov They are a critical component of the proteostasis network, acting as the first line of defense against protein misfolding. youtube.com The Hsp70 and Hsp90 chaperone families are central players in this process, often working together in a complex "chaperone machine" to manage client proteins. mdpi.com

Studies on Hexapeptide-11 have revealed its ability to induce the expression of key chaperone genes. researchgate.net Following treatment with Hexapeptide-11, human fibroblasts showed increased expression of genes such as hsf1 (the master regulator of the heat shock response), hsp27, hsp70, and hsp90. researchgate.net By upregulating these crucial chaperones, hexapeptides can bolster the cell's machinery for protein folding and quality control, thereby enhancing cellular resilience against stress. researchgate.net

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Keap1. nih.gov In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous genes encoding phase II antioxidant and detoxification enzymes. nih.gov

General hexapeptide research has identified a link between these peptides and the activation of this protective pathway. Specifically, Hexapeptide-11 has been shown to enhance the nuclear accumulation of Nrf2 in human fibroblasts. nih.govresearchgate.net This leads to the subsequent upregulation of Nrf2 target genes, including those for antioxidant proteins like Nqo1 and Txnrd1. researchgate.net This activation of the Nrf2 pathway provides a mechanism for hexapeptides to confer significant protection against oxidative stress-mediated cellular damage. nih.gov

In Vitro Research Models and Methodologies

Cell Culture Systems for Mechanistic Studies

In vitro cell culture provides a controlled environment to study the direct effects of Hexapeptide-10 Acetate (B1210297) on specific cell types involved in skin health and structure.

Primary Human Fibroblast Cultures

Primary human fibroblasts are a cornerstone for studying the effects of Hexapeptide-10 Acetate due to their central role in producing and maintaining the extracellular matrix (ECM). nih.govatcc.org These cells are the primary source of collagen, elastin, and other crucial components that provide structural support to the skin. nih.gov

In the context of Hexapeptide-10 research, primary human fibroblast cultures are utilized to investigate the peptide's influence on cell adhesion and ECM synthesis. omizzur.comnih.gov By treating these cultures with Hexapeptide-10, researchers can observe changes in cell behavior and the production of key structural proteins. creative-peptides.com These studies are fundamental to understanding how the peptide may contribute to skin restructuring and firming. creative-peptides.com

Table 1: Application of Primary Human Fibroblast Cultures in Hexapeptide-10 Research

| Research Focus | Experimental Approach | Observed Effects |

|---|---|---|

| Cell Adhesion | Culturing fibroblasts on surfaces coated with Hexapeptide-10. | Enhanced cell attachment and spreading. |

| ECM Synthesis | Treating fibroblast cultures with Hexapeptide-10 and analyzing the culture medium and cell lysates. | Increased production of laminin-5 and α6-integrin. omizzur.comci.guide |

| Cell Proliferation | Monitoring the growth rate of fibroblasts in the presence of Hexapeptide-10. | Stimulation of fibroblast proliferation. omizzur.com |

Keratinocyte Cell Lines

Keratinocytes are the most abundant cell type in the epidermis and are critical for forming the skin's protective barrier. cellapplications.com Immortalized keratinocyte cell lines, such as HaCaT, or engineered lines like NHK-E6/E7 and NHK-SV/TERT, provide a consistent and reproducible model system for dermatological research. nih.gov

The study of Hexapeptide-10 in keratinocyte cell lines focuses on its ability to promote cell binding and strengthen the dermo-epidermal junction. experchem.com By promoting the synthesis of proteins like laminin-5 and α6-integrin, Hexapeptide-10 is thought to improve the connection between the epidermis and the dermis, which can be compromised during aging. ci.guide Research in this area helps to understand the peptide's role in maintaining epidermal integrity and function. experchem.com

Specialized Cell Models (e.g., Adenoid Cystic Carcinoma Cells for Adhesion)

To investigate specific aspects of cell adhesion, researchers may turn to specialized cell models. For instance, adenoid cystic carcinoma (ACC) cells have been used to study the role of adhesion molecules in cell behavior. nih.govnih.gov While not a primary model for cosmetic peptide research, the methodologies used in studying adhesion in such cancer cell lines can provide valuable insights. The study of molecules that regulate cell adhesion and protease activity in ACC cells, such as a disintegrin and metalloproteinase 10 (ADAM 10), highlights the importance of cell-matrix interactions in cellular processes. nih.gov Although direct studies of Hexapeptide-10 on ACC cells are not prominent, the principles of investigating adhesion-promoting agents in such systems could be adapted to further understand the peptide's mechanisms.

Neuro-type Cell Cultures (e.g., SH-SY5Y, PC12 for related hexapeptides)

While direct research on Hexapeptide-10 in neuro-type cell cultures is limited, studies on other hexapeptides in models like the human neuroblastoma cell line SH-SY5Y and the rat pheochromocytoma line PC12 are relevant for methodological context. nih.gov For example, research on the hexapeptide VGVAPG in differentiated SH-SY5Y cells has been used to investigate its impact on neuronal function and neurodegeneration. nih.gov These studies often involve analyzing changes in cell metabolism, neurite outgrowth, and the expression of specific genes and proteins. nih.gov Such methodologies could potentially be applied to explore any neuro-sensory effects of cosmetic peptides.

Molecular and Biochemical Assays

To dissect the molecular mechanisms underlying the observed cellular effects of this compound, a range of molecular and biochemical assays are employed.

Gene Expression Analysis (e.g., qPCR for ECM components, cell cycle genes, apoptotic genes)

Quantitative real-time polymerase chain reaction (qPCR) is a powerful technique used to measure changes in gene expression. nih.govplos.org This method allows researchers to quantify the messenger RNA (mRNA) levels of specific genes, providing insights into how a substance like Hexapeptide-10 influences cellular function at the genetic level.

In the context of Hexapeptide-10 research, qPCR is used to analyze the expression of genes encoding for:

Extracellular Matrix (ECM) Components: Studies have shown that related peptides can upregulate the expression of genes for collagen (e.g., COL1A1, COL3A1) and other ECM proteins in fibroblasts. creative-peptides.com This leads to the increased production of these structural components, which is essential for skin repair and regeneration. creative-peptides.com

Cell Cycle Genes: By analyzing the expression of genes that regulate the cell cycle, researchers can understand how Hexapeptide-10 might stimulate cell proliferation.

Apoptotic Genes: Examining the expression of genes involved in programmed cell death (apoptosis) can reveal whether the peptide has protective effects against cellular stress.

Table 2: Gene Expression Analysis in Response to Peptides

| Gene Category | Target Genes (Examples) | Method | Potential Findings with Hexapeptide-10 |

|---|---|---|---|

| ECM Components | COL1A1, COL3A1, LAMA5 (Laminin-5) | qPCR | Upregulation of genes involved in ECM synthesis. |

| Cell Adhesion | ITGA6 (Integrin α6) | qPCR | Increased expression of genes for cell adhesion molecules. |

| Cell Cycle | Cyclins, Cyclin-dependent kinases | qPCR | Modulation of genes that promote cell proliferation. |

| Apoptosis | Bcl-2, Bax | qPCR | Regulation of genes to protect against cell death. |

Protein Expression and Activity Assays (e.g., Western blot, zymography for MMPs, peptidase assays)

To investigate how Hexapeptide-10 influences cellular function, researchers quantify its effect on the production of specific proteins crucial for skin architecture. A key technique for this is the Western blot. In this assay, proteins are first extracted from cells treated with Hexapeptide-10 and from untreated control cells. The extracted proteins are separated by size using gel electrophoresis (SDS-PAGE) and then transferred to a solid membrane. spandidos-publications.com This membrane is subsequently incubated with primary antibodies that specifically bind to the target proteins, such as laminin-5 and α6-integrin. A secondary antibody, which is conjugated to an enzyme, is then used to bind to the primary antibody. nih.gov The addition of a chemiluminescent substrate allows the protein bands to be visualized and their intensity quantified, indicating the relative amount of the protein in the treated versus untreated cells. spandidos-publications.com

Studies show that Hexapeptide-10, known commercially as Serilesine®, specifically increases the synthesis of laminin-5 and α6-integrin. ci.guideci.guide These proteins are fundamental components of hemidesmosomes, which anchor keratinocytes (epidermal cells) to the basement membrane, thereby strengthening the dermo-epidermal junction (DEJ). ci.guideci.guide While specific zymography or peptidase assay results for Hexapeptide-10 are not detailed in the reviewed literature, Western blotting confirms its role in upregulating these key structural proteins.

Cell Adhesion and Spreading Assays

Given that Hexapeptide-10 is a synthetic peptide derived from an adhesion sequence of the laminin (B1169045) protein, its primary function is to promote cell adhesion. ci.guideomizzur.com This is evaluated using cell adhesion and spreading assays. In a typical adhesion assay, multi-well plates are coated with the peptide. researchgate.net Cells, such as human keratinocytes or fibroblasts, are then seeded into these wells and incubated for a set period. researchgate.net After incubation, non-adherent cells are washed away. The remaining, attached cells are fixed and stained with a dye like crystal violet. researchgate.net The amount of dye is then measured, which is proportional to the number of adhered cells.

By increasing the production of laminin-5 and α6-integrin, Hexapeptide-10 enhances the ability of cells to attach to the extracellular matrix, a process critical for maintaining tissue integrity. ci.guideci.guide An increase in the number of adherent cells in wells coated with Hexapeptide-10 compared to control wells demonstrates its pro-adhesive capabilities.

Cell Proliferation Assays

The effect of Hexapeptide-10 on cell growth is measured using proliferation assays. These assays quantify the rate of cell division in response to the peptide. Common methods include the MTT assay, which measures metabolic activity, or the BrdU incorporation assay, which detects DNA synthesis. nih.govmdpi.com For instance, human keratinocytes and fibroblasts are cultured in the presence of Hexapeptide-10. After a defined incubation period (e.g., 24 or 48 hours), a reagent is added that is converted into a colored product by living cells. mdpi.com The intensity of the color is proportional to the number of viable, proliferating cells.

In vitro findings indicate that Hexapeptide-10 significantly stimulates the proliferation of key skin cells. This redensifying effect is crucial for skin regeneration and repair. ci.guide

Table 1: Effect of Hexapeptide-10 on Cell Proliferation

| Cell Type | Proliferation Increase (%) |

| Keratinocytes | 38% |

| Fibroblasts | 75% |

| Data sourced from cosmetic ingredient guides detailing in vitro study results. ci.guide |

Cell Migration Assays (e.g., Scratch Assay)

Cell migration is a vital process for tissue repair and regeneration, and it is often evaluated using the scratch assay. nih.gov In this method, a confluent monolayer of cells (e.g., fibroblasts or keratinocytes) is grown in a culture dish. A "scratch" or cell-free gap is then created in the monolayer using a sterile pipette tip or a specialized tool. nih.gov The cells are then treated with Hexapeptide-10. The "healing" of the scratch is monitored over time using microscopy, and the rate of closure is measured. nih.gov To ensure that the observed gap closure is due to cell migration and not proliferation, the cells are often pre-treated with a mitotic inhibitor like mitomycin C. nih.gov

Hexapeptide-10 is reported to stimulate cell migration, which contributes to its regenerative and skin-restructuring properties. omizzur.com This effect is consistent with its role as a laminin-mimetic peptide, as laminin is known to guide cell movement during wound healing.

Biomolecular Interaction Studies (e.g., Dye Binding, Crystallization Stagogram Pattern)

Detailed biomolecular interaction studies for Hexapeptide-10 using methods such as dye binding or crystallization stagogram patterns are not extensively documented in publicly available scientific literature. These techniques are typically used to understand the specific binding kinetics and conformational changes of a peptide when it interacts with its target. The primary evidence for Hexapeptide-10's interaction with cellular structures comes from cell-based functional assays rather than isolated molecular binding studies.

Advanced In Vitro Model Systems

To test the activity of Hexapeptide-10 in a more physiologically relevant context, researchers use advanced 3D models that mimic the structure of human skin.

Reconstructed Human Skin Equivalents

Reconstructed Human Skin Equivalents (HSEs) are three-dimensional tissue cultures that closely resemble native human skin. mattek.comnih.gov These models are typically composed of a dermal layer containing fibroblasts embedded in a collagen matrix, with a stratified epidermal layer of keratinocytes cultured on top at an air-liquid interface. nih.gov This interface culture promotes the full differentiation of keratinocytes to form a functional stratum corneum, similar to real skin. nih.gov

Co-culture Models for Cell-Cell and Cell-ECM Interactions

In the intricate field of dermatological research, understanding the dynamic interplay between different cell types and the extracellular matrix (ECM) is paramount for developing effective skincare ingredients. Co-culture models, which involve the simultaneous cultivation of two or more distinct cell populations, have emerged as indispensable tools for mimicking the complex microenvironment of human skin in vitro. These models are particularly crucial for investigating the efficacy of active compounds that target the dermal-epidermal junction (DEJ), a specialized basement membrane zone that ensures the structural integrity and communication between the epidermis and the dermis.

The primary cell types involved in maintaining the DEJ are epidermal keratinocytes and dermal fibroblasts. In the skin, fibroblasts are responsible for synthesizing and remodeling the ECM components, including various types of collagen and laminins, which provide structural support. Keratinocytes, the main cells of the epidermis, adhere to this fibroblast-derived ECM, forming a cohesive and functional barrier. The communication between these two cell types is a bidirectional process involving direct cell-to-cell contact and the secretion of soluble factors that regulate cellular functions such as proliferation, differentiation, and migration.

This compound, a synthetic peptide derived from an adhesion sequence of laminin, is a prime example of a compound whose mechanism of action is best elucidated using co-culture systems. omizzur.comexperchem.com This peptide is specifically designed to enhance the adhesion between epidermal and dermal cells, a process that naturally diminishes with age, leading to a loss of skin elasticity and firmness. experchem.comci.guide By promoting the synthesis of key proteins at the DEJ, this compound aims to restore the skin's structural integrity. ci.guidemedkoo.com

Investigating Cell-Cell Adhesion with Keratinocyte-Fibroblast Co-cultures

A fundamental application of co-culture models in the context of this compound is to study its influence on the interaction between keratinocytes and fibroblasts. In a typical experimental setup, human dermal fibroblasts are first cultured to form a confluent layer, which then serves as a feeder layer for the subsequent seeding of human epidermal keratinocytes. This arrangement allows for the investigation of paracrine signaling and direct contact-mediated interactions between the two cell types.

The addition of this compound to such a co-culture system is expected to stimulate the proliferation of both keratinocytes and fibroblasts. ci.guide Furthermore, as a sequence derived from laminin, Hexapeptide-10 is believed to promote cell binding by increasing the synthesis of crucial adhesion molecules. omizzur.comci.guide Specifically, it has been reported to upregulate the production of laminin-5 and α6-integrin. ci.guidemedkoo.comtargetmol.com Laminin-5 is a key component of the anchoring filaments in the basement membrane, while α6-integrin is a transmembrane receptor on keratinocytes that binds to laminin-5, forming stable adhesive structures known as hemidesmosomes. ci.guide

The table below illustrates the anticipated effects of this compound on cell proliferation and the expression of key adhesion molecules in a keratinocyte-fibroblast co-culture model. The data presented is illustrative, based on the known functions of the peptide, to demonstrate the type of results that would be generated from such an in vitro study.

Table 1: Illustrative Research Findings on the Effect of this compound on Keratinocyte-Fibroblast Co-cultures

| Parameter | Control (Untreated) | This compound Treated | Percentage Change |

|---|---|---|---|

| Cell Proliferation | |||

| Keratinocyte Proliferation | 100% | 138% | +38% |

| Fibroblast Proliferation | 100% | 175% | +75% |

| Adhesion Molecule Synthesis | |||

| Laminin-5 Expression | Baseline | Increased | Qualitative Increase |

This table is a representation of expected outcomes based on available product literature. Specific quantitative data from peer-reviewed co-culture studies are not publicly available.

Modeling the Dermal-Epidermal Junction in Reconstituted Human Epidermis

To further investigate the impact of this compound on the structural organization of the skin, more complex three-dimensional (3D) co-culture models, such as reconstituted human epidermis (RHE), are employed. These models involve culturing keratinocytes on a dermal substitute, which is often a collagen-based matrix populated with fibroblasts. The keratinocytes are then raised to the air-liquid interface to promote their stratification and differentiation, forming a structure that closely mimics the human epidermis.

In the context of this compound research, RHE models provide a more physiologically relevant system to assess the peptide's ability to strengthen the DEJ. By incorporating this compound into the culture medium of an RHE model, researchers can analyze its effects on the expression and localization of key DEJ proteins, such as laminin-5 and type IV and VII collagens, through techniques like immunohistochemistry and immunofluorescence. An increase in the deposition of these proteins at the junction between the epidermal and dermal layers would provide strong evidence for the skin-restructuring and firming properties of the peptide.

The following table summarizes the key methodologies and expected outcomes when studying this compound in advanced co-culture models.

Table 2: Methodologies and Expected Findings in Co-culture Models for this compound

| Research Model | Key Methodologies | Expected Research Findings with this compound |

|---|---|---|

| Keratinocyte-Fibroblast Monolayer Co-culture | - Cell proliferation assays (e.g., MTT, BrdU) - Gene expression analysis (e.g., RT-qPCR for laminin-5, α6-integrin) - Protein expression analysis (e.g., Western Blot, ELISA) | - Increased proliferation of both keratinocytes and fibroblasts. - Upregulation of mRNA and protein levels of laminin-5 and α6-integrin. |

| Reconstituted Human Epidermis (RHE) | - Histological analysis (H&E staining) - Immunohistochemistry/Immunofluorescence for DEJ proteins (Laminin-5, Collagen IV, Collagen VII) - Electron microscopy to visualize hemidesmosome formation | - Improved stratification and organization of the epidermis. - Enhanced deposition of laminin-5 and collagens at the DEJ. - Increased number and density of hemidesmosomes. |

In Vivo Research Models Non Human Organisms

Murine Models for Cellular Activity and ECM Modulation

Hexapeptide-10, commercially known as Serilesine, is a peptide sequence derived from laminin (B1169045), a key protein of the basement membrane. ci.guide Its primary mechanism of action is associated with enhancing cell adhesion and strengthening the dermal-epidermal junction (DEJ). The amino acid sequence of Hexapeptide-10 is Ser-Asp-Gly-Pro-Arg-Pro. ci.guide

Research indicates that Hexapeptide-10 promotes the synthesis of crucial proteins involved in maintaining the structural integrity of the skin. ci.guide Specifically, it has been shown to increase the production of laminin-5 and α6-integrin. ci.guide Laminin-5 is a vital component of the anchoring filaments that connect keratinocytes to the underlying dermis, playing a critical role in the stability of the DEJ. nih.gov α6-integrin is a transmembrane receptor that binds to laminin, facilitating cell-matrix adhesion.

While direct in vivo studies on murine models specifically investigating Hexapeptide-10 Acetate (B1210297) are not extensively detailed in the public domain, ex vivo and in vitro studies provide a strong basis for its expected effects on cellular activity and ECM modulation. Clinical studies on the commercial form, Serilesine, have demonstrated a significant increase in the synthesis of laminin-5, α6-integrin, and hemidesmosomes, which are essential for a robust dermo-epidermal junction. ci.guide These findings suggest that in a murine model, topical application of Hexapeptide-10 Acetate would likely lead to improved skin firmness, smoothness, and density by reinforcing the connection between the epidermis and dermis.

The importance of the DEJ is well-established; it provides physical adhesion between the skin layers, creates a niche for epidermal stem cells, and regulates the cellular microenvironment. nih.gov The degradation of the DEJ is a hallmark of skin aging. researchgate.net Therefore, compounds like Hexapeptide-10 that support the integrity of this junction are of significant interest. The mechanism is believed to mimic the natural process of skin repair, where fragments of ECM proteins, like those from which Hexapeptide-10 is derived, signal for the synthesis of new matrix components. allrawmat.com

| Key Protein/Structure | Function in Dermal-Epidermal Junction | Reported Effect of Hexapeptide-10 |

| Laminin-5 | A major component of the basement membrane, essential for anchoring keratinocytes. nih.gov | Promotes synthesis. ci.guide |

| α6-Integrin | A cell surface receptor that binds to laminin, mediating cell adhesion. | Promotes synthesis. ci.guide |

| Hemidesmosomes | Cell structures that anchor the epidermis to the basement membrane. | Promotes synthesis. ci.guide |

Micrometazoan Models for Peptide Toxicity and Interaction Studies (for related hexapeptides)

The use of micrometazoan models, such as the nematode Caenorhabditis elegans, for toxicity and interaction studies of peptides is an emerging area of research. nih.gov These organisms offer several advantages, including a short life cycle, genetic tractability, and the ability to perform whole-animal assays in a high-throughput manner. nih.gov

However, a review of the available scientific literature reveals a lack of specific studies investigating the toxicity or interaction of this compound in micrometazoan models. While C. elegans has been utilized to assess the toxicity of various substances, including other peptides, specific data for Hexapeptide-10 is not present in the reviewed sources. nih.gov

General toxicity studies on other peptides in murine models have examined a range of parameters, including effects on body weight, clinical signs of toxicity, and histopathological changes in various organs. nih.govnih.gov These types of studies would be necessary to establish a comprehensive safety profile for this compound.

In the absence of direct micrometazoan research on Hexapeptide-10, the broader context of peptide and protein interactions with the ECM remains a field of active investigation. For instance, studies on other laminin-derived peptides have been conducted to understand their role in processes like endothelial cell tubulogenesis, highlighting the potential for peptides to influence complex biological events. nih.govresearchgate.netsemanticscholar.org Future research employing micrometazoan models could provide valuable insights into the systemic effects and potential toxicological profile of this compound.

Advanced Research Avenues and Future Directions for Hexapeptide 10 Acetate

Structure-Activity Relationship (SAR) Studies and Rational Peptide Design

Structure-Activity Relationship (SAR) studies are fundamental to peptide drug discovery and optimization. nih.gov This empirical approach involves systematically modifying the peptide's structure and evaluating the resulting impact on its biological activity. For Hexapeptide-10, which promotes the synthesis of laminin-5 and α6-integrin, SAR studies would aim to identify the specific amino acid residues and structural features that are critical for its function, with the goal of designing more potent or stable analogs. targetmol.comscientist.com

A primary strategy in SAR is the systematic substitution of individual amino acids within the peptide sequence. By replacing each amino acid with others (e.g., with alanine (B10760859), a process known as an "alanine scan," or with residues of varying charge, polarity, or size), researchers can pinpoint which positions are essential for receptor binding and which can be modified. nih.gov For instance, if replacing a specific serine residue in Hexapeptide-10 with alanine results in a complete loss of activity, it would suggest that the hydroxyl group of serine is critical, perhaps for forming a hydrogen bond with its receptor.

Sequence truncation involves systematically shortening the peptide from either the N-terminus or the C-terminus. This helps to identify the minimal sequence length required for biological activity, eliminating superfluous residues that may not contribute to its function or could even hinder it. This process can lead to smaller, more cost-effective, and potentially more permeable peptide analogs.

Below is a hypothetical data table illustrating how results from an amino acid substitution study on Hexapeptide-10 might be presented.

| Analog | Modification | Relative Binding Affinity (%) | Notes |

| Hexapeptide-10 | Native Sequence | 100 | Baseline activity. |

| Analog 1 | Alanine substitution at position 2 | 45 | Indicates position 2 is important but not critical for activity. |

| Analog 2 | Alanine substitution at position 4 | <5 | Suggests position 4 is critical for receptor interaction. |

| Analog 3 | Truncation (removal of position 6) | 90 | Position 6 is likely not essential for core activity. |

| Analog 4 | Truncation (removal of positions 1 & 2) | 10 | The N-terminal region is important for maintaining conformation or binding. |

This table is for illustrative purposes only and does not represent actual experimental data.

Naturally occurring peptides are composed of L-amino acids. A significant avenue for research involves the strategic incorporation of their stereoisomers, D-amino acids. researchgate.net Peptides made from L-amino acids are often susceptible to degradation by proteases in biological systems. Replacing one or more L-amino acids with D-amino acids can render the peptide resistant to enzymatic cleavage, thereby increasing its biological half-life. researchgate.net

However, chirality is not just about stability; it profoundly influences the peptide's three-dimensional conformation. mdpi.com A change in stereochemistry at even a single position can alter the peptide's secondary structure (e.g., its ability to form a specific turn or helix), which can drastically affect its ability to bind to its target receptor. researchgate.net Research into heterochiral versions of Hexapeptide-10 could explore whether incorporating D-amino acids can create more stable and potent analogs, or conversely, if the native L-conformation is strictly required for its interaction with laminin-5 and α6-integrin. researchgate.netmdpi.com

The terminal ends of a peptide are particularly vulnerable to degradation by exopeptidases (aminopeptidases and carboxypeptidases). Modifications at these termini are a common strategy to enhance peptide stability.

Amidation: Similarly, amidation of the C-terminus neutralizes the negative charge of the carboxyl group. This modification increases resistance to carboxypeptidases and can enhance receptor binding by forming additional hydrogen bonds.

Lipidation: Attaching a lipid chain (lipidation) to the peptide can increase its hydrophobicity. This modification can improve the peptide's ability to penetrate the stratum corneum of the skin, enhancing its delivery to the target dermal-epidermal junction. It can also promote self-assembly into nanostructures or influence interaction with the cell membrane.

Future research could explore different lipid moieties or other modifications to optimize the delivery and efficacy of Hexapeptide-10.

Biophysical and Computational Modeling of Peptide-Receptor Interactions

To move beyond trial-and-error-based SAR studies, modern peptide research leverages powerful computational tools to model and predict molecular interactions. epochjournals.comnih.gov These in silico methods provide a window into the atomic-level details of how a peptide like Hexapeptide-10 binds to its biological targets, guiding rational peptide design.

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. nih.govrsc.org For Hexapeptide-10, an MD simulation would involve placing the peptide and its receptor (or a key binding domain of the receptor) in a simulated biological environment (typically water with ions) and calculating the forces between atoms to predict how the complex will behave. nih.govnih.gov

MD simulations can reveal:

The stable, low-energy conformations of Hexapeptide-10 in solution.

The dynamic process of the peptide binding to its receptor, including the conformational changes that may occur in both the peptide and the receptor. nih.gov

The key intermolecular forces (e.g., hydrogen bonds, electrostatic interactions) that stabilize the peptide-receptor complex.

The effect of modifications (like amino acid substitutions or terminal capping) on the conformational stability and binding dynamics of the peptide. springernature.com

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand, e.g., Hexapeptide-10) when bound to a second (the receptor, e.g., α6-integrin). epochjournals.com Docking algorithms explore various possible binding poses and use a scoring function to rank them based on predicted binding affinity.

Docking studies for Hexapeptide-10 would be instrumental in:

Identifying the specific binding pocket on laminin-5 or α6-integrin.

Predicting the precise orientation of the peptide within this pocket.

Highlighting the key amino acid residues on both the peptide and the receptor that form critical interactions.

The insights gained from docking can directly inform SAR studies, allowing researchers to focus on modifying residues predicted to be most important for binding, thus accelerating the design of more effective analogs. epochjournals.com

| Computational Technique | Primary Application for Hexapeptide-10 Research | Key Insights Provided |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior and interaction of Hexapeptide-10 with its receptors (laminin-5, α6-integrin) over time. | Conformational flexibility, binding pathways, stability of the peptide-receptor complex, role of water molecules. nih.govspringernature.com |

| Molecular Docking | Predicting the static, preferred binding pose of Hexapeptide-10 within the receptor's binding site. | Identification of the binding pocket, key interacting residues, prediction of binding affinity (scoring). epochjournals.com |

Research into Peptide Stability and Delivery Systems

The therapeutic and cosmetic efficacy of peptides like Hexapeptide-10 is intrinsically linked to their stability and ability to reach their target site of action. Peptides are susceptible to degradation and have difficulty crossing biological barriers, which necessitates research into advanced delivery systems. researchgate.netbachem.com

A significant hurdle for the application of peptides is their susceptibility to proteolytic degradation by enzymes. researchgate.net Research into the enzymatic degradation of Hexapeptide-10 is a critical step in understanding its in-vivo and in-situ lifespan. Such studies would involve incubating Hexapeptide-10 with relevant proteases found in the skin and plasma to identify cleavage sites and determine its half-life. While specific enzymatic degradation studies on Hexapeptide-10 are not widely published, research on similar peptides provides a framework. For instance, synthetic pseudodipeptides like Decarboxy Carnosine have been developed for high stability and resistance to enzymatic hydrolysis. ci.guide Understanding the degradation pathways allows for the rational design of more stable analogues, for example by modifying the peptide backbone or incorporating non-natural amino acids.

To protect peptides from degradation and improve their delivery, encapsulation within nanocarriers is a promising strategy. bachem.comfrontiersin.org These systems can shield the peptide from enzymes, control its release, and enhance its bioavailability. bachem.comfrontiersin.org Various nanocarrier systems have been developed that could be applicable to Hexapeptide-10. frontiersin.org Polymeric nanoparticles, for example, can be formulated from both natural polymers like chitosan (B1678972) and gelatin or synthetic polymers like polyesters, offering protection against degradation in harsh environments and promoting absorption. bachem.com

Lipid-based nanocarriers are also highly suitable for cosmetic applications. Solid Lipid Nanoparticles (SLNs) have been shown to be effective vehicles for delivering peptides into the skin, offering good physical stability and controlled release. frontiersin.orgresearchgate.net One study demonstrated the successful entrapment of a heptapeptide (B1575542) in SLNs, which enabled its delivery into the skin to perform protective functions. researchgate.net Similarly, liposomes have been used to encapsulate Tripeptide-10 Citrulline to improve skin elasticity. researchgate.net The choice of nanocarrier depends on the desired application, with different materials offering unique advantages in targeting, stability, and release profiles. frontiersin.org

Table 1: Comparison of Nanocarrier Systems for Peptide Delivery

| Nanocarrier Type | Composition | Key Advantages for Peptide Delivery | Citations |

|---|---|---|---|

| Polymeric Nanoparticles | Natural (e.g., chitosan, alginate) or synthetic (e.g., polyesters) polymers. | High stability in biological fluids; adjustable and controlled drug release; protection against enzymatic degradation. | bachem.com |

| Solid Lipid Nanoparticles (SLNs) | Solid lipids (e.g., shea butter) stabilized by surfactants. | Good physical stability; protection of incorporated labile actives; controlled release; suitable for topical delivery. | frontiersin.orgresearchgate.net |

| Liposomes | Phospholipids and cholesterol forming one or more bilayers. | Can encapsulate both hydrophilic and lipophilic molecules; biocompatible; can enhance skin penetration. | nih.govnih.gov |

| Niosomes | Non-ionic surfactants forming a bilayer structure. | Similar to liposomes but more stable and cost-effective; used to enhance skin permeability. | nih.gov |

| Ethosomes | Phospholipids, ethanol (B145695), and water. | High ethanol content provides enhanced permeation through the skin barrier. | nih.gov |

For topical applications, Hexapeptide-10 must overcome the skin's primary barrier, the stratum corneum. irjmets.com Research into permeation enhancement strategies is crucial for improving its efficacy. These strategies can be broadly categorized into chemical and physical methods.

Chemical permeation enhancers (CPEs) interact with the lipids in the stratum corneum to increase drug diffusion. biorxiv.org Common CPEs include fatty acids (e.g., oleic acid), terpenes (e.g., menthol), and solvents like propylene (B89431) glycol. biorxiv.org The lipophilicity of the enhancer often correlates with its enhancing effect. biorxiv.org Another chemical strategy is to modify the peptide itself. For example, adding a lipid chain, such as a palmitoyl (B13399708) group, to a peptide increases its lipophilicity and has been shown to enhance skin permeation. biorxiv.orgnih.gov

Physical enhancement techniques offer another route to bypass the stratum corneum. Microneedles, which create microscopic channels in the skin, have emerged as a powerful tool to enhance the delivery of biomolecules, including peptides. irjmets.combiorxiv.org This method has been shown to be significantly more effective than passive diffusion for some peptides. biorxiv.orgnih.gov Other physical methods include iontophoresis (using a small electric current) and sonophoresis (using ultrasound waves). tandfonline.comlatticescipub.com

Table 2: Permeation Enhancement Strategies for Topical Peptides

| Strategy | Mechanism of Action | Examples | Citations |

|---|---|---|---|

| Chemical Enhancers | Disrupt the ordered structure of stratum corneum lipids, increasing fluidity. | Oleic acid, menthol, propylene glycol. | biorxiv.org |

| Molecular Modification | Increase the lipophilicity of the peptide to improve partitioning into the skin. | Addition of a palmitate chain (palmitoylation). | biorxiv.orgnih.gov |

| Vesicular Carriers | Encapsulate the peptide and act as penetration enhancers themselves. | Liposomes, Ethosomes. | nih.gov |

| Microneedles | Create transient, micron-sized pores in the stratum corneum to bypass the barrier. | Solid, coated, or dissolving microneedle patches. | irjmets.combiorxiv.org |

| Iontophoresis | Use of a low-level electrical current to drive ionized molecules across the skin. | Delivery of charged peptides and macromolecules. | latticescipub.comresearchgate.net |

| Sonophoresis (Ultrasound) | Use of ultrasonic waves to disrupt the stratum corneum and increase lipid fluidity. | Low-frequency ultrasound (>20 kHz). | tandfonline.comlatticescipub.com |

Novel Applications of Hexapeptide-10 Acetate (B1210297) and Hexapeptide Derivatives

Beyond its current applications, the structure of Hexapeptide-10 can be a scaffold for developing novel peptide-based technologies with applications in catalysis and proteomics.

Peptides are increasingly being explored as catalysts in organic chemistry due to their modularity, stereochemical diversity, and ability to mimic enzymatic active sites in a simplified framework. acs.orgnih.gov Short peptide sequences can be designed to catalyze a wide range of chemical reactions, including C-C bond formation, oxidations, and reductions, often with high stereoselectivity. acs.orgamericanpeptidesociety.org The development of peptide catalysts often involves screening libraries of peptides or using computational and machine learning approaches to predict effective sequences. nih.govmoleculemaker.org

The amino acid sequence of Hexapeptide-10 (Ser-Ile-Gly-Asp-Ala-Pro) contains residues with functional side chains that could be leveraged for catalysis. For example, Serine (Ser) can act as a nucleophile, while Aspartic Acid (Asp) can participate in acid-base catalysis. americanpeptidesociety.org Proline (Pro) is a well-known residue used in organocatalysis, particularly for reactions proceeding through an enamine intermediate. nih.govnih.gov Derivatives of Hexapeptide-10 could be synthesized and screened for catalytic activity in various transformations, potentially leading to novel, biocompatible catalysts for industrial or pharmaceutical synthesis. americanpeptidesociety.orgnih.gov

In the field of proteomics, one of the major challenges is the vast dynamic range of protein concentrations in biological samples like plasma or cell lysates, where a few high-abundance proteins can mask the detection of thousands of low-abundance proteins. researchgate.net Hexapeptide ligand libraries are a powerful tool used to address this issue through a technique called dynamic range compression (DRC). nih.govbioradiations.com

These libraries consist of millions of different hexapeptide sequences bound to a solid support. bioradiations.com When a complex protein sample is applied, each peptide ligand binds to a protein with a certain affinity. High-abundance proteins quickly saturate their high-affinity binding sites and are washed away, while low-abundance proteins are concentrated on their respective ligands. bioradiations.com This process reduces the concentration of dominant proteins and enriches for less abundant ones, allowing for their subsequent identification by mass spectrometry. researchgate.netnih.gov

A library of derivatives based on the Hexapeptide-10 sequence could be developed for specific applications in proteomics. For instance, such a library could be used for targeted profiling of proteins that interact with the laminin-derived sequence of Hexapeptide-10, aiding in the study of the skin's extracellular matrix. This approach could facilitate the discovery of new biomarkers for skin aging or disease and enhance our understanding of protein-protein interactions at the cellular level. nih.govnih.gov

Investigation of Interactions with Biomaterials and Surfaces (e.g., Metal Oxides)

The interaction of peptides with inorganic surfaces, such as metal oxides, is a burgeoning field in materials science and biomedical engineering. These interactions are fundamental to the development of biocompatible implants, biosensors, and other medical devices. Although direct studies on the interaction of Hexapeptide-10 Acetate with metal oxides are not currently available in published literature, the principles governing peptide-surface interactions suggest it as a candidate for such investigations.

The binding of peptides to metal oxide surfaces like titanium dioxide (TiO₂) and silicon dioxide (SiO₂) is often mediated by electrostatic interactions. nih.govresearchgate.net The specific amino acid sequence of the peptide plays a crucial role in the strength and nature of this binding. For instance, basic amino acid residues such as lysine (B10760008) and arginine, as well as phosphorylated serine residues, have been shown to be key in the adsorption of peptides onto these surfaces. nih.govnih.gov Given that the sequence of Hexapeptide-10 is Ser-Ile-Lys-Val-Ala-Val, the presence of lysine suggests a potential for electrostatic interaction with negatively charged metal oxide surfaces. nih.gov

The secondary structure of the peptide and the method of its immobilization onto a surface are also critical factors that can influence its biological activity. mdpi.com Future research could explore how this compound adsorbs onto various metal oxide surfaces and whether this interaction can be controlled to modulate cellular responses, such as promoting the adhesion and proliferation of specific cell types on implantable devices. Such studies could pave the way for the use of this compound in creating bioactive coatings for medical implants to improve their integration with surrounding tissues. ijpsr.comresearchgate.net

Potential in Molecular Imaging Applications

Molecular imaging techniques, such as Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI), are powerful tools for diagnosing and monitoring diseases at the molecular level. serachealthcare.comlife-mi.com Peptides are increasingly being investigated as targeting agents in molecular imaging due to their high specificity, small size, and rapid clearance from the body. researchgate.netnih.gov

As a laminin-derived peptide, Hexapeptide-10 has the potential to be developed into a molecular imaging probe. ijpsr.comresearchgate.net Laminin (B1169045) and its derived peptides are known to be involved in various physiological and pathological processes, including cancer, making them attractive targets for imaging. tandfonline.comnih.gov For instance, other laminin-derived peptides have been successfully radiolabeled and used for tumor imaging. tandfonline.com

The development of this compound as an imaging agent would involve its conjugation with a chelating agent, which can then bind to a radioactive isotope like Gallium-68 for PET imaging or a paramagnetic ion like Gadolinium for MRI. researchgate.netnih.gov The resulting peptide-based contrast agent could potentially target areas with high expression of its corresponding receptors, offering a non-invasive way to visualize specific cellular processes. While this application is currently hypothetical for this compound, the established methodologies for creating peptide-based imaging agents provide a clear roadmap for future research in this area. nih.govnih.govnih.govdmshealth.commskcc.org

Comparative Studies with Other Bioactive Peptides

The cosmetic industry utilizes a wide array of bioactive peptides, each with a specific mechanism of action. While Hexapeptide-10 is known for its firming and restructuring properties by promoting the synthesis of laminin-5 and α6-integrin, comprehensive comparative studies against other popular peptides are limited in the scientific literature. ci.guidespecialchem.com

Future research should include head-to-head clinical trials and in vitro studies comparing the efficacy and mechanism of action of this compound with other well-established peptides. Key comparators could include:

Acetyl Hexapeptide-8 (Argireline): A neurotransmitter-inhibiting peptide that is often marketed as a topical alternative to botulinum toxin for reducing the appearance of expression wrinkles. ijpsr.comresearchgate.netnih.gov

Palmitoyl Pentapeptide-4 (Matrixyl): A signal peptide that stimulates the synthesis of collagen and fibronectin, also aimed at reducing the appearance of wrinkles. nih.govnih.govtimelessha.com

Other Laminin-Derived Peptides: Comparing Hexapeptide-10 with other peptides derived from laminin could provide insights into the specific roles of different laminin sequences in skin biology. nih.govku.dknih.gov

Such comparative studies would provide a clearer understanding of the relative strengths and specific applications of this compound. Data from these studies would be invaluable for formulators and clinicians in selecting the most appropriate peptide for a given skincare concern.

Below is a table summarizing the general classifications and primary functions of these peptides.

| Peptide Name | Commercial Name (Example) | Classification | Primary Function |

| Hexapeptide-10 | Serilesine | Signal Peptide (Laminin-derived) | Promotes cell adhesion and proliferation; firms and restructures the skin. ci.guidespecialchem.com |

| Acetyl Hexapeptide-8 | Argireline | Neurotransmitter-inhibiting Peptide | Reduces muscle contractions to minimize the appearance of expression wrinkles. ijpsr.comresearchgate.net |

| Palmitoyl Pentapeptide-4 | Matrixyl | Signal Peptide (Collagen-derived) | Stimulates collagen and fibronectin synthesis to reduce wrinkles. nih.govnih.gov |

This table provides a general overview. The classification and function of peptides can be complex and are areas of ongoing research.

Q & A

Q. What experimental methodologies are recommended to assess Hexapeptide-10 Acetate’s effect on laminin V synthesis in epidermal cells?

To evaluate laminin V synthesis, researchers commonly use immunofluorescence microscopy to visualize protein localization, quantitative polymerase chain reaction (qPCR) to measure mRNA expression, or enzyme-linked immunosorbent assays (ELISA) for protein quantification. These methods should include controls for baseline laminin V levels in untreated cells and validation using α6-integrin knockout models to confirm specificity .

Q. How is the acetate counterion concentration measured in this compound formulations?

Acetate content is quantified via acid-base titration using a phosphoric acid buffer (pH 3.0) and strong sodium hydroxide solution. The protocol involves dissolving the peptide in water, titrating to neutrality, and calculating acetate concentration based on volume and molarity of NaOH consumed. This method ensures chemical consistency and adherence to pharmacopeial standards .

Q. What in vitro models are validated for studying this compound’s cell-binding efficacy?

Validated models include primary human dermal fibroblasts and 3D reconstructed epidermis (e.g., EpiDerm™). These systems allow assessment of cell adhesion and integrin-mediated binding using assays like cell adhesion matrices coated with laminin V or flow cytometry to quantify α6-integrin surface expression .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating batch-to-batch variability in this compound’s bioactivity?

Researchers should implement additional quality control (QC) metrics , such as high-performance liquid chromatography (HPLC) for purity assessment, mass spectrometry (MS) for sequence verification, and peptide content analysis to standardize active ingredient concentration. For cell-based assays, request TFA removal (<1%) to avoid solvent interference .

Q. How can researchers address discrepancies in reported data on this compound’s efficacy in skin restructuring?

Contradictory results may arise from differences in cell models, peptide purity, or dosing protocols . To resolve these, conduct replication studies across independent labs using identical batches, include positive controls (e.g., TGF-β for ECM synthesis), and apply multivariate statistical analysis (ANCOVA) to account for confounding variables like donor cell variability .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound on α6-integrin expression?

Use non-linear regression models (e.g., four-parameter logistic curves) to calculate EC50 values. Pair this with post-hoc tests (e.g., Tukey’s HSD) after ANOVA to compare dose groups. For longitudinal studies, mixed-effects models account for repeated measurements and inter-subject variability .

Q. How can the specificity of this compound’s interaction with α6-integrin be validated in competitive binding assays?

Employ integrin-specific inhibitors (e.g., BMS-688521, an LFA-1 antagonist) or siRNA-mediated knockdown of α6-integrin in target cells. Measure binding affinity via surface plasmon resonance (SPR) or radioligand displacement assays , ensuring controls for off-target interactions with related integrins (e.g., α3β1) .

Q. What are the best practices for ensuring methodological reproducibility in studies involving this compound?

Document synthesis and purification steps in detail, including solvent ratios, lyophilization conditions, and storage protocols (-20°C for lyophilized powder). Use reference standards (e.g., USP Glacial Acetic Acid) for calibration and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.